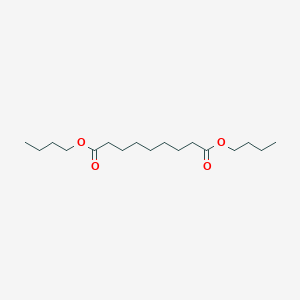
5-fluoropyridine-2,3-dicarboxylic Acid
Vue d'ensemble
Description
5-fluoropyridine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C7H4FNO4 and a molecular weight of 185.11 . It is a useful research chemical and can be used in a variety of research applications .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-fluoropyridine-2,3-dicarboxylic acid, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 5-fluoropyridine-2,3-dicarboxylic acid consists of a pyridine ring with a fluorine atom at the 5-position and carboxylic acid groups at the 2- and 3-positions .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
The predicted boiling point of 5-fluoropyridine-2,3-dicarboxylic acid is 402.2±45.0 °C and its predicted density is 1.653±0.06 g/cm3 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Pharmaceuticals
5-fluoropyridine-2,3-dicarboxylic Acid is utilized in the pharmaceutical industry for the synthesis of various drugs. Its fluorinated structure makes it a valuable precursor in the development of compounds with enhanced biological activity . For instance, it’s used in the synthesis of anticancer drugs , where its ability to introduce fluorine atoms into molecules is crucial for the medicinal chemistry .
Agriculture
In agriculture, this compound serves as a building block for creating agrochemicals . The introduction of fluorine atoms into pesticides and herbicides can improve their efficacy and environmental stability . This modification can lead to products with better bioavailability and lower toxicity.
Materials Science
The acid’s unique properties are exploited in materials science, particularly in the development of polymer additives and coatings . Its incorporation into polymers can alter physical properties such as thermal stability and mechanical strength .
Chemical Synthesis
5-fluoropyridine-2,3-dicarboxylic Acid is a versatile reagent in chemical synthesis. It’s used to introduce fluorine-containing groups into molecules, which can significantly alter their reactivity and stability. This is particularly useful in the synthesis of herbicides and insecticides , as well as in the creation of novel organic compounds with potential applications in various industries .
Environmental Science
This compound plays a role in environmental science research, particularly in the study of fluorinated pollutants . Its behavior and breakdown products can be studied to understand the environmental impact of fluorinated compounds .
Biochemistry
In biochemistry, 5-fluoropyridine-2,3-dicarboxylic Acid is used as a molecular probe to study enzyme mechanisms and as a synthetic intermediate in the preparation of more complex biochemicals .
Analytical Chemistry
The compound finds application in analytical chemistry as a standard in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it an ideal candidate for method development and calibration .
Nanotechnology
In nanotechnology, carboxylic acids, including 5-fluoropyridine-2,3-dicarboxylic Acid, are used to modify the surface of nanoparticles. This modification can improve the dispersion and functionalization of nanoparticles, which is critical for their application in medical imaging, drug delivery, and other nanotechnological fields .
Safety And Hazards
Propriétés
IUPAC Name |
5-fluoropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSLFGOXLSPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467207 | |
| Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoropyridine-2,3-dicarboxylic Acid | |
CAS RN |
1479-96-5 | |
| Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)








![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)


